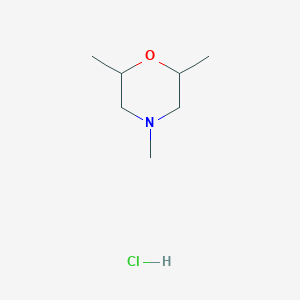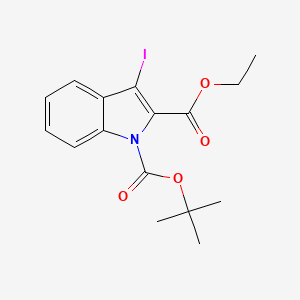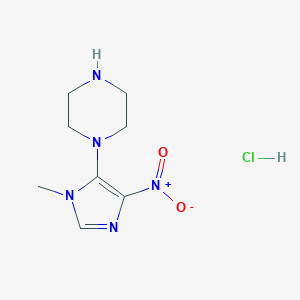
5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group . The molecule also has a fluorophenyl group, which is a phenyl ring (a variant of benzene) with a fluorine atom attached .
Applications De Recherche Scientifique
-
Scientific Field: Crystallography and DFT Studies
- Application: A novel derivative of 4-fluoroaniline, known as 4-((4-fluorophenyl)amino)-4-oxobutanoic acid (BFAOB), has been synthesized and its structure confirmed by the SC-XRD technique .
- Method: The compound was synthesized efficiently, and its structure was confirmed by the SC-XRD technique .
- Results: DFT calculations demonstrated the high stability of BFAOB crystal compound .
-
Scientific Field: Medicinal Chemistry
- Application: A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was synthesized and showed potential as an anti-breast cancer agent .
- Method: The synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .
- Results: Molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .
-
Scientific Field: Enzymatic Synthesis
- Application: An efficient and novel enzymatic method has been developed for the synthesis of β-fluorophenyl-substituted β-amino acid enantiomers .
- Method: The synthesis was performed through lipase PSIM (Burkholderia cepasia) catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts .
- Results: The method provided an efficient way to synthesize β-fluorophenyl-substituted β-amino acid enantiomers .
-
Scientific Field: Neuropharmacology
- Application: 4-Fluorophenibut (also known as β-(4-fluorophenyl)-γ-aminobutyric acid or β-(4-fluorophenyl)-GABA) is a GABA B receptor agonist .
- Method: It is selective for the GABA B receptor over the GABA A receptor .
- Results: Although it was never marketed, it is closely related to baclofen (β-(4-chlorophenyl)-GABA), tolibut (β-(4-methylphenyl)-GABA), and phenibut (β-phenyl-GABA), and is less potent as a GABA B receptor agonist than baclofen but more potent than phenibut .
-
Scientific Field: Medicinal Chemistry
- Application: A compound, 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione, displayed potent anticancer activity compared with 5-fluorouracil as positive control .
- Method: The synthesis of this compound likely involved the reaction of 2-fluorophenylamine with other reagents to form the oxadiazole ring .
- Results: The presence of fluoro and chloro substituents contributed to the compound’s anticancer activity .
-
Scientific Field: Organic Chemistry
- Application: 2-((4-Fluorophenyl)amino)benzoic acid is a compound that can be used in various chemical reactions .
- Method: The synthesis of this compound likely involves the reaction of 4-fluorophenylamine with other reagents .
- Results: The product, 2-((4-Fluorophenyl)amino)benzoic acid, can be used as a building block in organic synthesis .
Safety And Hazards
The safety data sheet for a similar compound, 5-Amino-4-(4-fluorophenyl)-1H-pyrazole, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound, and it should be used only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
5-(4-fluoroanilino)-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O2/c10-5-1-3-6(4-2-5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLYJURQODYSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NNN=C2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1446072.png)
![4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B1446073.png)


![7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol](/img/structure/B1446077.png)




